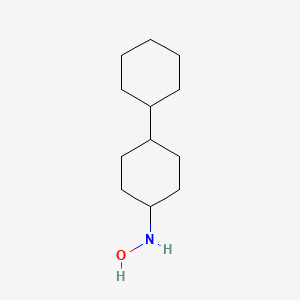
N-(4-cyclohexylcyclohexyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 405080 is a chemical compound known for its significant role in various scientific research fields. It is primarily recognized for its applications in medicinal chemistry and biological studies. The compound has been extensively studied for its potential therapeutic effects and its ability to interact with specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405080 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 405080.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 405080 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 405080 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 405080 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: NSC 405080 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 405080.
Wissenschaftliche Forschungsanwendungen
NSC 405080 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 405080 is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of NSC 405080 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: NSC 405080 binds to specific proteins or enzymes, altering their function.
Signal Transduction: The binding of NSC 405080 to its targets can trigger signal transduction pathways, leading to changes in cellular behavior.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
NSC 405080 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 405020: This compound is also a metalloproteinase inhibitor but has different molecular targets and effects.
NSC 405030: Another related compound with distinct chemical properties and applications.
The uniqueness of NSC 405080 lies in its specific molecular interactions and the resulting biological effects, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
7497-28-1 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
N-(4-cyclohexylcyclohexyl)hydroxylamine |
InChI |
InChI=1S/C12H23NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-14H,1-9H2 |
InChI-Schlüssel |
ZNTMBVGDPYMZDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















